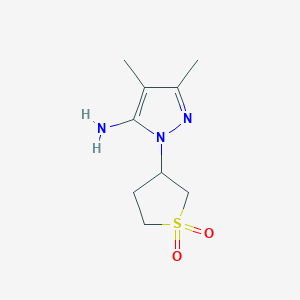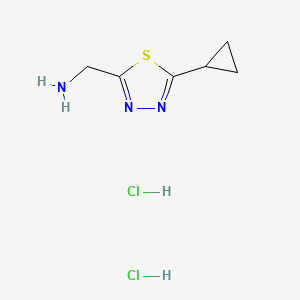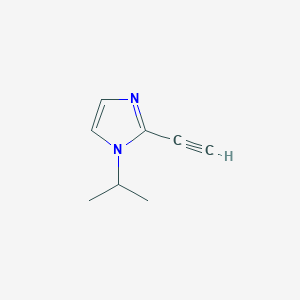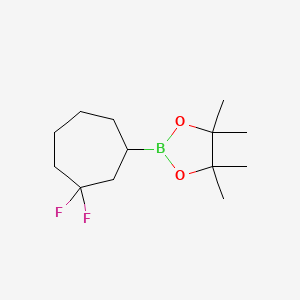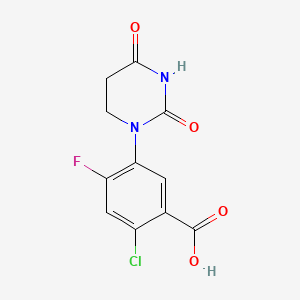
2-Chloro-5-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid is a synthetic organic compound that belongs to the class of benzoic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination and fluorination of a benzoic acid derivative, followed by the introduction of the diazinane ring through cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
化学反应分析
Types of Reactions
2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers.
科学研究应用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers may investigate the compound’s effects on biological systems, including its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s unique structure may offer potential for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which 2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid exerts its effects depends on its interaction with molecular targets and pathways. For example, the compound may inhibit specific enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. Detailed studies on the compound’s binding affinity, kinetics, and structural interactions are essential to elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
Similar compounds to 2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid include other halogenated benzoic acids and diazinane derivatives. Examples include:
- 2-chloro-4-fluorobenzoic acid
- 5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid
- 2-chloro-5-(1,3-diazinan-1-yl)-4-fluorobenzoic acid
Uniqueness
The uniqueness of 2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of novel materials and therapeutic agents.
属性
分子式 |
C11H8ClFN2O4 |
|---|---|
分子量 |
286.64 g/mol |
IUPAC 名称 |
2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid |
InChI |
InChI=1S/C11H8ClFN2O4/c12-6-4-7(13)8(3-5(6)10(17)18)15-2-1-9(16)14-11(15)19/h3-4H,1-2H2,(H,17,18)(H,14,16,19) |
InChI 键 |
XBXAWMCUIQDBOS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)NC1=O)C2=C(C=C(C(=C2)C(=O)O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylaldehyde](/img/structure/B13486517.png)
![2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13486520.png)
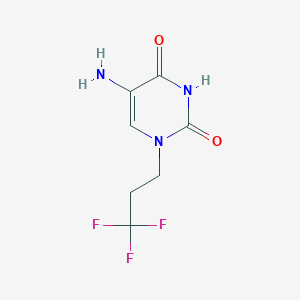
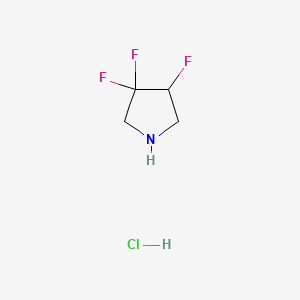
![Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B13486543.png)
![tert-butyl N-({1-[(pyrimidin-2-ylsulfanyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B13486550.png)

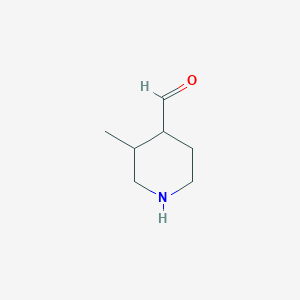

![2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B13486569.png)
